molecular formula C18H17BrN2OS2 B12211389 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B12211389
M. Wt: 421.4 g/mol
InChI Key: XCHICAQYMZAKBF-UHFFFAOYSA-N
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Description

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromine atom, a thiazole ring, and a thiophene ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by the introduction of the bromine atom and the carboxamide group. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide; often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(propan-2-yl)amino]benzonitrile
  • 4-bromo-1H-pyrazol-1-yl pyrrolidin-1-yl methanone

Uniqueness

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide stands out due to its unique combination of a thiazole ring, a thiophene ring, and a bromine atom. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H17BrN2OS2

Molecular Weight

421.4 g/mol

IUPAC Name

4-bromo-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H17BrN2OS2/c1-11(2)13-5-3-12(4-6-13)7-15-9-20-18(24-15)21-17(22)16-8-14(19)10-23-16/h3-6,8-11H,7H2,1-2H3,(H,20,21,22)

InChI Key

XCHICAQYMZAKBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br

Origin of Product

United States

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